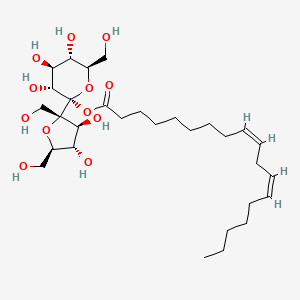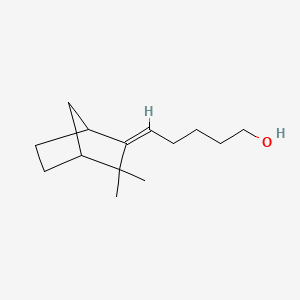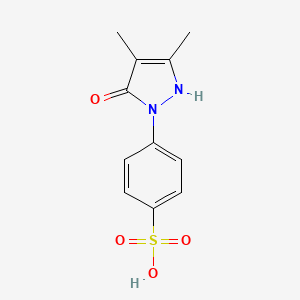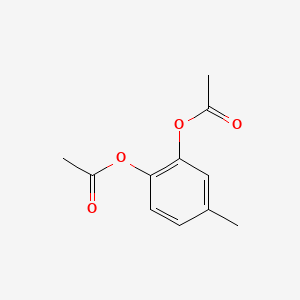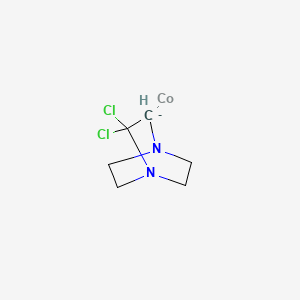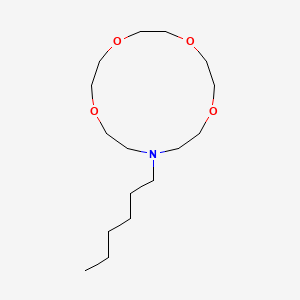
13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C16H33NO4 and a molecular weight of 303.443 g/mol . It is known for its unique structure, which includes a hexyl group attached to a macrocyclic ether containing nitrogen and oxygen atoms. This compound is used in various scientific applications due to its ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of 13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of a hexylamine with a macrocyclic ether precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Scientific Research Applications
13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ether structure act as coordination sites, allowing the compound to bind to metal ions and stabilize them . This property is exploited in various applications, including catalysis and ion transport studies .
Comparison with Similar Compounds
13-Hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: This compound lacks the hexyl group but shares the macrocyclic ether structure, making it useful for similar applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound contains additional nitrogen atoms, which can enhance its ability to form complexes with metal ions.
The uniqueness of this compound lies in its hexyl group, which can influence its solubility and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
75006-53-0 |
|---|---|
Molecular Formula |
C16H33NO4 |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
13-hexyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C16H33NO4/c1-2-3-4-5-6-17-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h2-16H2,1H3 |
InChI Key |
UNDPIHWFQWDTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
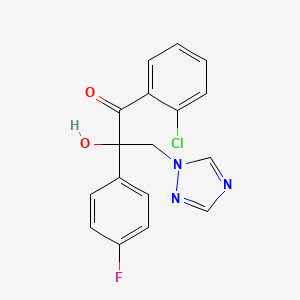
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


